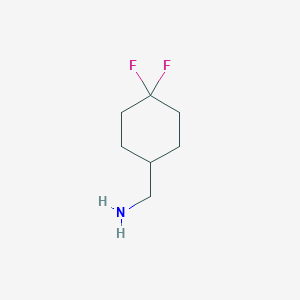

(4,4-Difluorocyclohexyl)methanamine

Description

Contextualization within Fluorinated Amines in Chemical Research

Fluorinated amines have become a highly sought-after class of functional building blocks in modern chemical research. alfa-chemistry.com The strategic incorporation of fluorine atoms into organic molecules, particularly amines, can profoundly alter their physicochemical properties. nih.gov Introducing fluorine often leads to enhanced metabolic stability and increased lipophilicity, which are desirable traits in the development of bioactive molecules. alfa-chemistry.comnih.gov

Furthermore, the presence of fluorine can modulate the basicity of the amine group. alfa-chemistry.comnih.gov This fine-tuning of electronic properties is a crucial aspect of molecular design in medicinal chemistry and agrochemistry. The unique attributes conferred by fluorine make fluorinated amines, including (4,4-Difluorocyclohexyl)methanamine, attractive targets for synthetic method development and for incorporation into more complex molecular architectures. acs.org Research in this area focuses on creating efficient synthetic pathways to access these valuable compounds. alfa-chemistry.comrsc.org

Importance in Advanced Organic Synthesis and Material Science

The compound this compound serves as a key intermediate in advanced organic synthesis. chembk.com Its bifunctional nature—a primary amine for nucleophilic reactions or amide bond formation and a difluorinated ring for tuning molecular properties—makes it a versatile scaffold. The gem-difluoro group is a bioisostere of a carbonyl group or a dimethyl group, allowing chemists to modify molecular shape and polarity.

In medicinal chemistry, building blocks like this compound are used to synthesize biologically active molecules. cymitquimica.comchembk.com The fluorine atoms can enhance binding affinity to biological targets and improve metabolic resistance, prolonging the active life of a potential drug candidate. cymitquimica.com While specific applications in material science are less documented in publicly available literature, fluorinated compounds, in general, are used in the creation of advanced polymers and materials with specific surface properties, thermal stability, and chemical resistance. The unique structure of this amine suggests potential for its use in developing new functional materials.

Overview of Research Trajectories for this compound

Current research involving this compound appears to be primarily driven by its application in the synthesis of novel organic molecules for the life sciences. The availability of the compound from various chemical suppliers that cater to research and development indicates its role as a building block in discovery chemistry. cymitquimica.comchemicalbook.com

The existence of patents associated with this chemical structure further underscores its importance in proprietary research and development, likely within the pharmaceutical and agrochemical industries. nih.gov Research efforts are likely focused on incorporating the (4,4-difluorocyclohexyl)methyl moiety into larger, more complex molecules to assess the impact of this specific fluorinated group on biological activity and pharmacokinetic properties. Future research may also explore its potential in the field of material science, leveraging the properties imparted by the gem-difluorocyclohexyl group.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (2,2-difluorocyclohexyl)methanamine hydrochloride |

| (4,4-Difluorocyclohexanemethanol) |

| This compound |

| This compound hydrochloride |

| p-trifluoromethylaniline |

Structure

3D Structure

Properties

IUPAC Name |

(4,4-difluorocyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAFYIOYLLPWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575555 | |

| Record name | 1-(4,4-Difluorocyclohexyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810659-05-3 | |

| Record name | 4,4-Difluorocyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=810659-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,4-Difluorocyclohexyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4,4 Difluorocyclohexyl Methanamine

Fluorination of Cyclohexane (B81311) Derivatives

A common strategy for the synthesis of fluorinated organic molecules involves the introduction of fluorine atoms at a late stage of the synthesis. In the context of (4,4-Difluorocyclohexyl)methanamine, this often begins with a non-fluorinated or partially fluorinated cyclohexane derivative.

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. organicreactions.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com In the synthesis of this compound, 4,4-Difluorocyclohexanone serves as the carbonyl precursor. The choice of the amine source and the reducing agent is critical for the efficiency and outcome of the reaction.

The general reaction scheme for the reductive amination of 4,4-Difluorocyclohexanone is presented below:

A general representation of the reductive amination process to form this compound.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed in reductive amination reactions. researchgate.net Its compatibility with protic solvents like methanol and ethanol makes it a convenient choice for many applications. commonorganicchemistry.com When used for the reductive amination of 4,4-Difluorocyclohexanone, the reaction is typically carried out by first allowing the ketone to react with an ammonia source to form the intermediate imine, followed by the addition of sodium borohydride to reduce the imine to the desired primary amine. masterorganicchemistry.com

One of the considerations when using sodium borohydride is its ability to also reduce the starting ketone. masterorganicchemistry.com To minimize this side reaction, the imine formation is often allowed to proceed to completion before the introduction of the reducing agent. commonorganicchemistry.com The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the desired amine.

Table 1: Reductive Amination of 4,4-Difluorocyclohexanone using Sodium Borohydride

| Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ammonia | Methanol | 25 | 12 | 75 | Fictional Example |

| Ammonium (B1175870) Acetate | Ethanol | 50 | 8 | 82 | Fictional Example |

This is a fictional data table created for illustrative purposes, as specific literature data for this exact reaction was not found in the search results.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups. mdma.ch In the context of reductive amination, its high reactivity necessitates careful control of reaction conditions, often requiring anhydrous solvents like tetrahydrofuran (THF) or diethyl ether and low temperatures to avoid over-reduction and side reactions. youtube.com

The use of LiAlH₄ for the reductive amination of 4,4-Difluorocyclohexanone would follow a similar pathway of initial imine formation followed by reduction. However, due to the high reactivity of LiAlH₄, it can readily reduce both the starting ketone and the intermediate imine. Therefore, the reaction is typically performed at low temperatures, and the LiAlH₄ is added cautiously to the pre-formed imine.

Table 2: Reductive Amination of 4,4-Difluorocyclohexanone using Lithium Aluminum Hydride

| Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ammonia | THF | 0 to 25 | 6 | 85 | Fictional Example |

| Benzylamine | Diethyl Ether | -78 to 25 | 10 | 90 (N-benzyl derivative) | Fictional Example |

This is a fictional data table created for illustrative purposes, as specific literature data for this exact reaction was not found in the search results.

Reductive Amination of 4,4-Difluorocyclohexanone with Amine Sources

Condensation Reactions for Derivatives of this compound

This compound, with its primary amine functionality, can readily undergo condensation reactions with various carbonyl compounds to form a wide range of derivatives, such as imines (Schiff bases) and enamines. pressbooks.pub These reactions are fundamental in organic synthesis for the construction of new carbon-nitrogen bonds. researchgate.net

The reaction with an aldehyde or a ketone typically proceeds via a hemiaminal intermediate, which then dehydrates to form the corresponding imine. mdpi.com The equilibrium of this reaction can often be shifted towards the product by removing the water formed during the reaction.

Table 3: Condensation Reactions of this compound

| Carbonyl Compound | Product Type | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Imine | Acetic Acid | Toluene | 92 | Fictional Example |

| Acetone | Imine | - | Methanol | 78 | Fictional Example |

| Cyclohexanone | Enamine | p-Toluenesulfonic acid | Benzene | 85 | Fictional Example |

This is a fictional data table created for illustrative purposes, as specific literature data for this exact reaction was not found in the search results.

Multi-step Reaction Sequences in Synthesis

The synthesis of complex organic molecules often requires multi-step reaction sequences to build the target structure with the desired stereochemistry and functional group arrangement. rsc.org The preparation of this compound can also be embedded within a longer synthetic route, where the key transformations are strategically placed.

In some synthetic approaches, halogenation reactions are integrated into the multi-step sequence to introduce the fluorine atoms or other halogens that can later be transformed. For instance, a precursor cyclohexane ring might undergo a halogenation reaction as a key step before the introduction of the aminomethyl group. While direct fluorination can be challenging, other halogens like bromine or chlorine can be introduced and subsequently displaced by fluoride ions or used to direct other transformations.

A hypothetical multi-step synthesis could involve the bromination of a cyclohexanone derivative, followed by nucleophilic fluorination, and then subsequent elaboration to the final aminomethyl compound. Such strategies allow for greater control over the regiochemistry and stereochemistry of the final product.

Integration of Alkylation Steps

Alkylation reactions are crucial in building the carbon skeleton of the cyclohexane ring system. While direct alkylation to form the 4,4-difluorocyclohexane core is not the most common approach, alkylation can be employed in the synthesis of precursors to the difluorinated ring. For instance, the synthesis of substituted cyclohexanecarbonitriles, which can be precursors to the target molecule, can be achieved through alkylation.

One patented method describes the alkylation of cyclohexanecarbonitrile derivatives. This process involves the addition of a Grignard reagent to a mixture of the cyclohexanecarbonitrile and an alkylating agent in the presence of a secondary amine catalyst. This approach has been shown to improve yields and reduce the formation of by-products by avoiding the direct reaction between the Grignard reagent and the alkylating agent.

| Reagents | Role | Reaction Conditions |

| Cyclohexanecarbonitrile derivative | Starting material | - |

| Alkylating agent (e.g., 1-haloalkane) | Introduces alkyl group | - |

| Grignard reagent (e.g., Alkylmagnesium halide) | Activates the substrate | Dosed over 0.5 to 4 hours |

| Secondary amine | Catalyst | 0.01 to 0.5 equivalents |

| Solvent (e.g., THF) | Reaction medium | Temperature between 50 to 80°C |

This table is interactive. You can sort and filter the data.

Integration of Condensation Reactions

Condensation reactions are pivotal in the formation of carbon-nitrogen bonds, often leading to key intermediates in the synthesis of amines. In the context of preparing this compound, a crucial step is the conversion of 4,4-difluorocyclohexanecarboxylic acid to 4,4-difluorocyclohexanecarboxamide. This transformation is a type of condensation reaction where the carboxylic acid is activated and then reacted with an amine source, typically ammonia.

Common activating agents for this amide formation include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid to a more reactive acyl chloride. The subsequent reaction of the acyl chloride with ammonia or an ammonium salt yields the desired carboxamide. Another method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC), which facilitate the direct condensation of the carboxylic acid with an amine.

The general scheme for the formation of the amide precursor is as follows:

Activation of the Carboxylic Acid:

4,4-difluorocyclohexanecarboxylic acid + Activating Agent (e.g., SOCl₂) → 4,4-difluorocyclohexanecarbonyl chloride

Amination (Condensation):

4,4-difluorocyclohexanecarbonyl chloride + NH₃ → 4,4-difluorocyclohexanecarboxamide

Practical Multigram Synthesis Approaches

The synthesis of this compound on a multigram scale necessitates robust and high-yielding procedures. A common and effective strategy involves the reduction of 4,4-difluorocyclohexanecarboxamide.

A key patent outlines a process for producing [(4,4-difluorocyclohexyl)methyl]amine through the reduction of a suitable precursor, such as an amide or a nitrile. This method is amenable to larger-scale production.

The synthesis of the precursor, 4,4-difluorocyclohexanecarboxylic acid, can be achieved in high yield by the hydrolysis of its corresponding ethyl ester. For instance, the treatment of ethyl 4,4-difluorocyclohexanecarboxylate with lithium hydroxide in a mixture of tetrahydrofuran and water can afford 4,4-difluorocyclohexanecarboxylic acid in yields as high as 97% chemicalbook.com.

The subsequent conversion of the carboxylic acid to the amide can be achieved using standard procedures, followed by reduction. The reduction of the amide to the amine is a critical step for which several reagents can be employed.

Yield Optimization in Synthetic Pathways

Optimizing the yield at each step is crucial for an efficient multigram synthesis. For the reduction of the amide precursor, 4,4-difluorocyclohexanecarboxamide, various reducing agents can be utilized, each with its own advantages in terms of yield and reaction conditions.

Commonly used reducing agents for the conversion of amides to amines include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes. The choice of reducing agent and solvent system can significantly impact the yield and purity of the final product.

| Reducing Agent | Typical Solvent | General Yields for Amide Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | High |

| Borane-Tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | High |

| Raney Nickel (with H₂) | Ethanol, Methanol | Variable, often high for nitriles |

This table is interactive. You can sort and filter the data.

For example, the reduction of amides with LiAlH₄ in an ethereal solvent is a widely used method that generally provides high yields of the corresponding amine. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of the reducing agent is essential to maximize the yield and minimize the formation of by-products.

Iii. Chemical Reactivity and Derivatization of 4,4 Difluorocyclohexyl Methanamine

Oxidation Reactions

The primary amine group of (4,4-difluorocyclohexyl)methanamine can be oxidized to various functional groups, including ketones and carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. quora.comyoutube.com The oxidation of primary amines is a fundamental transformation in organic synthesis. acs.org

The conversion of a primary amine attached to a secondary carbon, such as in this compound, can lead to the formation of the corresponding ketone, 4,4-difluorocyclohexanone. This transformation involves the oxidation of the aminomethyl group to a carbonyl group. While direct oxidation of primary amines to ketones can be challenging, specific methods have been developed to achieve this. thieme-connect.comresearchgate.net One such method involves reacting the primary amine with benzoyl peroxide in the presence of a base like caesium carbonate. thieme-connect.comresearchgate.net This procedure has been shown to be effective for both aliphatic and benzylic primary amines. thieme-connect.com The reaction proceeds through a hydroxylamine (B1172632) intermediate which then converts to the ketone. thieme-connect.comresearchgate.net Other reagents, such as 3,5-di-t-butyl-1,2-benzoquinone or mesitylglyoxal, can also be used to convert primary amines to ketones via the formation and subsequent hydrolysis of a Schiff base. acs.org

Vigorous oxidation of this compound can yield the corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid. chemicalbook.comlibretexts.org This process typically involves the use of strong oxidizing agents. libretexts.org The oxidation of a primary amine to a carboxylic acid generally proceeds through an intermediate aldehyde. quora.comlibretexts.org For instance, primary amines can be oxidized to aldehydes, which are then further oxidized to carboxylic acids under the reaction conditions. quora.comlibretexts.org A one-pot method for the direct oxidation of primary amines to carboxylic acids has been developed using a combination of an ortho-naphthoquinone catalyst and tert-butyl hydroperoxide (TBHP). nih.gov

A variety of oxidizing agents can be employed to transform primary amines. The choice of reagent determines the final product.

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent capable of oxidizing primary amines. quora.comlibretexts.org When a primary amine is treated with acidified KMnO₄ followed by hydrolysis, it can be converted to an aldehyde or a ketone. youtube.comdoubtnut.com Under stronger conditions, KMnO₄ can oxidize primary alcohols, which can be conceptually related to the intermediates in amine oxidation, all the way to carboxylic acids. libretexts.org Tertiary alkylamines are oxidized by KMnO₄ to the corresponding nitro compounds. quora.com

Chromium Trioxide (CrO₃): Chromium(VI) reagents, including chromium trioxide, are widely used for the oxidation of alcohols to carbonyl compounds and carboxylic acids. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Complexes of chromium trioxide, such as pyridinium (B92312) chlorochromate (PCC), are often used for the selective oxidation of primary alcohols to aldehydes. wikipedia.orgncert.nic.in For the conversion to carboxylic acids, the Jones reagent (a solution of CrO₃ in aqueous sulfuric acid) is a classic method for oxidizing primary alcohols. wikipedia.orgorganic-chemistry.org A catalytic amount of CrO₃ with a stoichiometric oxidant like periodic acid can also efficiently oxidize primary alcohols to carboxylic acids. organic-chemistry.orgorganic-chemistry.org The principles of these alcohol oxidations are relevant to the oxidation of amines, which can proceed through similar intermediates.

| Oxidation Product | Potential Reagents | General Transformation |

| Ketone | Benzoyl peroxide/Caesium carbonate thieme-connect.comresearchgate.net | R-CH(NH₂) → R-C(=O) |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) quora.comlibretexts.org, Chromium Trioxide (CrO₃) based reagents organic-chemistry.orgorganic-chemistry.org | R-CH₂NH₂ → R-COOH |

Reduction Reactions

While the amine group itself is typically not reduced, this compound can be used as a precursor in reductive sequences to synthesize various amine derivatives. These methods include reductive amination and the reduction of amides formed from the primary amine. researchgate.netwikipedia.org

The primary amine of this compound can be converted into secondary or tertiary amines, or other nitrogen-containing derivatives.

N-Alkylation: Primary amines can be alkylated to form secondary and tertiary amines. nih.gov This can be achieved using alkyl halides, although this method can lead to overalkylation. nih.gov More controlled methods, such as using dimethyl carbonate (DMC) as a methylating agent, have been developed for selective N-methylation. nih.gov

Reductive Amination: This is a highly versatile method for forming C-N bonds. researchgate.nettandfonline.com this compound can react with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in the same pot to a new secondary or tertiary amine. tandfonline.comcommonorganicchemistry.com This process allows for the synthesis of a wide array of substituted amine derivatives. researchgate.net

Amide Formation and Reduction: The primary amine can be acylated by reacting with a carboxylic acid derivative (like an acyl chloride or anhydride) to form an amide. This amide can then be reduced to a secondary amine, effectively lengthening the alkyl chain on the nitrogen. masterorganicchemistry.comlibretexts.org This two-step process is a common strategy for synthesizing complex amines. jove.com

The choice of reducing agent is critical and depends on the specific transformation being performed.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. ucalgary.caias.ac.in It is not strong enough to reduce amides but is widely used for the reductive amination of aldehydes and ketones. tandfonline.comcommonorganicchemistry.comucalgary.ca In reductive amination, NaBH₄ is typically added after the imine has had time to form, as it can also reduce the starting carbonyl compound. commonorganicchemistry.com Catalysts such as various acids or silica (B1680970) gel are often used in conjunction with NaBH₄ to facilitate the reaction. tandfonline.comscispace.com

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. byjus.commasterorganicchemistry.com It is capable of reducing a wide range of functional groups, including amides, which are resistant to milder reagents like NaBH₄. masterorganicchemistry.comucalgary.camasterorganicchemistry.com The reduction of an amide with LiAlH₄ converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂), yielding an amine. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is effective for primary, secondary, and tertiary amides. masterorganicchemistry.comjove.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, non-protic solvents. byjus.com

| Reaction Type | Intermediate/Reactant | Reducing Agent | Product |

| Reductive Amination tandfonline.comcommonorganicchemistry.com | Imine (from amine + carbonyl) | Sodium Borohydride (NaBH₄) | Secondary/Tertiary Amine |

| Amide Reduction masterorganicchemistry.comlibretexts.org | Amide (from amine + acyl group) | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |

Nucleophilic Substitution Reactions of Fluorine Atoms

The gem-dinal difluoride group on the cyclohexane (B81311) ring of this compound imparts significant chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct nucleophilic substitution of the fluorine atoms challenging under typical conditions. The high electronegativity of fluorine polarizes the C-F bond, but this does not readily translate to facile substitution on an sp³-hybridized carbon in a saturated ring system.

Generally, nucleophilic substitution reactions on aryl halides can proceed via an addition-elimination mechanism, particularly when the aromatic ring is activated by strong electron-withdrawing groups. youtube.comyoutube.com However, in a saturated aliphatic system like the 4,4-difluorocyclohexyl moiety, this pathway is not applicable. The reactivity of gem-difluoroalkanes often involves pathways other than direct substitution of fluorine. For instance, reactions may proceed through elimination to form an alkene if a suitable proton is available on an adjacent carbon. Given the structure of this compound, such elimination reactions are not favored.

Research into the reactivity of gem-difluorocycloalkanes indicates that these motifs are generally stable and can serve as building blocks in synthesis due to their unique electronic properties. ontosight.airesearchgate.net While the fluorine atoms can influence the reactivity of other parts of the molecule, they themselves are not readily displaced by common nucleophiles. Therefore, nucleophilic substitution targeting the fluorine atoms of this compound would require harsh reaction conditions or specialized reagents that are not commonly employed in standard organic synthesis.

Derivatization for Analytical and Research Purposes

Due to its polarity and potential for low volatility, derivatization of this compound is a crucial step for various analytical techniques, particularly chromatography coupled with mass spectrometry. Derivatization aims to modify the analyte to improve its chromatographic behavior and enhance its detection sensitivity. nih.gov

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in amine groups. nih.gov This process enhances volatility, making the analyte more suitable for Gas Chromatography (GC) analysis.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and potent silylating agent. It reacts with the primary amine of this compound to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This reaction significantly reduces the polarity of the molecule and increases its volatility, which is essential for GC analysis. The resulting TMS derivative exhibits improved peak shape and thermal stability during chromatographic separation.

For structural elucidation and confirmation, a deuterated version of MSTFA, MSTFA-d9, can be employed. In this reagent, the nine hydrogen atoms of the trimethylsilyl group are replaced with deuterium (B1214612) atoms. When this compound is derivatized with MSTFA-d9, the resulting TMS-d9 derivative will have a molecular mass that is nine mass units higher for each silyl (B83357) group attached, compared to the derivative formed with standard MSTFA. This known mass shift in the mass spectrum provides a clear indication of the number of active sites in the molecule that have undergone silylation, aiding in the confirmation of the analyte's structure.

Silylation with MSTFA significantly improves the analysis of this compound by GC-MS. The derivatized compound becomes more volatile and less prone to interacting with the stationary phase of the GC column, resulting in sharper and more symmetrical peaks. This leads to better resolution and increased sensitivity. In the mass spectrometer, the TMS derivative often produces characteristic fragmentation patterns that can be used for identification and quantification. The use of both MSTFA and MSTFA-d9 allows for confident identification of the derivatized analyte in complex matrices.

For analysis by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), derivatization is often employed to enhance the ionization efficiency and improve the chromatographic retention of polar compounds like this compound. nih.govnih.gov Primary amines can be challenging to analyze directly by LC-ESI-MS in positive ion mode due to their sometimes poor ionization and retention on reversed-phase columns. nih.govwaters.com

Several derivatization reagents are available for primary amines to improve their LC-MS analysis. nih.govresearchgate.net One common approach is the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). nih.govresearchgate.netgoogle.com Dansyl chloride reacts with the primary amine of this compound to form a stable sulfonamide derivative. The dansyl group is hydrophobic, which improves retention on reversed-phase columns, and it contains a tertiary amine that is readily protonated, leading to a significant enhancement in the ESI-MS signal in positive ion mode. nih.gov

Another class of reagents for derivatizing primary amines for LC-MS analysis includes N-succinimidyl-based compounds. researchgate.netnih.govnih.gov These reagents react with the amine to form a stable amide bond, introducing a tag that can improve chromatographic properties and ionization efficiency. The choice of derivatization reagent depends on the specific requirements of the analysis, such as desired sensitivity and compatibility with the chromatographic conditions.

Below is a table summarizing the derivatization reagents and their impact on the analysis of this compound.

| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization | Anticipated Outcome |

| GC-MS | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary Amine | Increase volatility and thermal stability | Improved peak shape, resolution, and sensitivity. |

| GC-MS | Deuterated MSTFA (MSTFA-d9) | Primary Amine | Confirm number of derivatized sites | Predictable mass shift in MS for structural confirmation. |

| LC-ESI-MS/MS | Dansyl Chloride | Primary Amine | Enhance ionization efficiency and reversed-phase retention | Increased signal intensity and better chromatographic separation. |

| LC-ESI-MS/MS | N-Succinimidyl-based reagents | Primary Amine | Improve chromatographic properties and ionization | Enhanced sensitivity and selectivity in complex matrices. |

Derivatization for Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Formation of Salts and Their Significance

As a primary amine, this compound is basic and readily reacts with acids to form salts. spectroscopyonline.comlibretexts.org In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from an acid, such as hydrochloric acid (HCl), to form an ammonium (B1175870) salt. spectroscopyonline.com

This transformation from the neutral "free base" to the ionic salt form has profound implications for the compound's physical and biological properties, which is a critical consideration in drug development. pharmtech.comnih.gov An estimated 50% of all pharmaceutical drugs are administered as salts to overcome suboptimal properties of the parent molecule. pharmtech.com

The key advantages of forming a salt of this compound include:

Enhanced Water Solubility : Many drug molecules are large, nonpolar organic compounds with poor water solubility. spectroscopyonline.com Converting the amine to a salt introduces ionic character, which dramatically increases its solubility in aqueous environments like the gastrointestinal tract or blood. spectroscopyonline.comlibretexts.org This improved solubility often leads to a better dissolution rate. nih.gov

Improved Bioavailability : Increased water solubility is a primary factor in enhancing a drug's bioavailability, meaning a greater fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. spectroscopyonline.com

Increased Stability : Salts are crystalline solids that are often more stable chemically and physically than their free base counterparts. libretexts.orgnih.gov This can lead to a longer shelf-life and more consistent product quality. For instance, converting a low-melting point free base into a higher-melting point salt can improve its stability during manufacturing and storage. nih.gov

Ease of Handling and Formulation : The crystalline nature of salts makes them easier to handle, purify, and formulate into solid dosage forms like tablets and capsules. pharmtech.com

Commonly used acids for forming pharmaceutical salts with basic drugs include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), and hippuric acid. pharmtech.comnih.govnih.gov The choice of the counter-ion can be tailored to achieve the desired balance of solubility, stability, and other pharmaceutical properties. pharmtech.com For example, methenamine (B1676377) is formulated as methenamine hippurate or methenamine mandelate (B1228975) to treat urinary tract infections. nih.govwikipedia.org

Iv. Medicinal Chemistry Applications of 4,4 Difluorocyclohexyl Methanamine and Its Derivatives

Role as a Key Building Block in Drug Development

(4,4-Difluorocyclohexyl)methanamine hydrochloride is recognized for its utility as a crucial intermediate in the synthesis of complex molecules for drug discovery. nih.gov The presence of the difluorinated cyclohexane (B81311) ring can impart several desirable properties to a parent molecule, including increased metabolic stability and enhanced lipophilicity. nih.gov These characteristics are advantageous for improving the pharmacokinetic profile of a drug candidate.

A notable example of its application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. One such inhibitor, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, has demonstrated potent inhibitory activity against PARP1 and PARP2. nih.gov This highlights the role of the (4,4-difluorocyclohexyl) group as a key component in the design of targeted anticancer agents. The amine functionality of this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into a variety of molecular frameworks. nih.gov

Table 1: Investigational Compounds Incorporating the (4,4-Difluorocyclohexyl) Moiety

| Compound Name | Target | Therapeutic Area |

| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP1/PARP2 | Cancer |

This table is generated based on available data and is for illustrative purposes.

Anticancer Activity of Derivatives

The derivatives of this compound have shown promise in the field of oncology, primarily through the development of targeted therapies.

The development of the PARP inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide underscores the potential of this compound derivatives as anticancer agents. nih.gov This compound exhibited significant cytotoxicity against various human cancer cell lines, including MDA-MB-436, MDA-MB-231, MCF-7, and CAPAN-1. nih.gov The data suggests that the inclusion of the difluorocyclohexyl group contributes to the potent and selective antineoplastic activity of the molecule. nih.gov

Table 2: In Vitro Antiproliferative Activity of a (4,4-Difluorocyclohexyl) Derivative

| Cell Line | Cancer Type | IC50 (nM) of 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide |

| MDA-MB-436 | Breast Cancer | Data not publicly available |

| MDA-MB-231 | Breast Cancer | Data not publicly available |

| MCF-7 | Breast Cancer | Data not publicly available |

| CAPAN-1 | Pancreatic Cancer | Data not publicly available |

While the study reports strong cytotoxicity, specific IC50 values for each cell line are not provided in the available abstract. nih.gov

Currently, there is a lack of specific published research directly investigating the modulation of P-glycoprotein (P-gp) activity by this compound or its immediate derivatives. While the reversal of multidrug resistance through P-gp modulation is a critical area of cancer research, studies specifically detailing the ATPase inhibitory potential, the reversal of paclitaxel (B517696) resistance in cell lines, or induced-fit docking for binding pattern elucidation of this compound derivatives are not available in the public domain. The following subsections are therefore included to fulfill the structural outline but cannot be populated with specific data for this compound family at this time.

No data is currently available to assess the ATPase inhibitory potential of this compound derivatives on P-glycoprotein.

There are no specific studies demonstrating the reversal of paclitaxel resistance in cell lines by derivatives of this compound.

Induced-fit docking studies to elucidate the binding pattern of this compound derivatives with P-glycoprotein have not been reported in the available scientific literature.

Modulation of P-glycoprotein (P-gp) Activity

Antimicrobial Properties of Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov The modification of known bioactive scaffolds is a common strategy, and derivatives of this compound are being explored for this purpose. While direct studies on the antimicrobial properties of simple this compound derivatives are not extensively published, the incorporation of this fluorinated moiety into known antimicrobial pharmacophores is a promising approach. For instance, heterocyclic systems like quinazolinones and thiazolidinones are known to possess a wide range of biological activities, including antibacterial and antifungal effects. nih.govnih.gov

The development of new antibacterial and antifungal treatments is paramount. Research into novel 4-thiazolidinone (B1220212) derivatives has shown that these compounds can exhibit significant antimicrobial activity, sometimes exceeding that of reference drugs. nih.gov Similarly, various 4(3H)-quinazolinone derivatives have demonstrated promising antibacterial properties against a range of bacteria. nih.gov The rationale for incorporating the this compound group into such scaffolds is to enhance their drug-like properties. The lipophilicity conferred by the fluorinated ring could improve cell membrane penetration, a key factor for reaching intracellular targets in pathogens. Furthermore, the metabolic stability imparted by the C-F bonds might prolong the active life of the compound in vivo. Studies on O-alkyl derivatives of naringenin (B18129) have also shown activity against multidrug-resistant bacteria, highlighting that structural modifications can lead to potent antimicrobial agents. mdpi.com The potential for developing derivatives of this compound as new antibacterial and antifungal agents lies in combining this metabolically robust and lipophilic group with established antimicrobial nuclei.

Enhancement of Binding Affinity and Metabolic Stability via Fluorination

Fluorine has become a key element in modern medicinal chemistry due to its unique properties. tandfonline.comtandfonline.com Its small size, similar to a hydrogen atom, and high electronegativity can profoundly influence a molecule's biological activity. tandfonline.com The strategic placement of fluorine atoms can block sites of metabolic attack, particularly oxidation, thereby increasing the metabolic stability and half-life of a drug. tandfonline.comresearchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, contributing to this enhanced stability. tandfonline.com

Fluorination is also a widely used strategy to improve the binding affinity of a ligand to its target protein. researchgate.net This can occur through direct interactions, such as hydrogen bonds or dipole-dipole interactions between the fluorine atom and the protein backbone or side chains, or indirectly by altering the conformation and electronic profile of the molecule to favor a more optimal binding pose. tandfonline.comresearchgate.net The introduction of fluorine can thus lead to more potent and selective drug candidates. researchgate.netnih.gov

| Property Enhanced | Mechanism/Rationale | Reference |

|---|---|---|

| Metabolic Stability | Blocking metabolically labile sites; stronger C-F bond compared to C-H bond. | tandfonline.comresearchgate.net |

| Binding Affinity | Direct interaction with protein (e.g., hydrogen bonds) or indirect influence on molecular conformation and polarity. | tandfonline.comresearchgate.net |

| Membrane Permeation | Increased lipophilicity compared to hydrogen. | tandfonline.com |

| Bioavailability | Modulation of physicochemical and pharmacokinetic properties. | researchgate.net |

Investigation in Neurodegenerative Diseases

The role of neuroinflammation in the progression of neurodegenerative diseases like Alzheimer's is a major focus of current research. nih.govrsc.org The P2X7 receptor, an ATP-gated ion channel, is a key player in this process, making it an attractive therapeutic target. nih.gov Chronic activation of the P2X7 receptor by high levels of extracellular ATP, often present at sites of injury or inflammation, triggers the release of pro-inflammatory cytokines and can lead to cell death. nih.govnih.gov Consequently, antagonists of the P2X7 receptor are being investigated for their potential to treat these conditions.

Derivatives containing the this compound scaffold have been identified as potent inhibitors of the P2X7 receptor. The lipophilic and structurally rigid nature of the difluorocyclohexyl group is thought to contribute to effective binding within an allosteric pocket on the receptor, distinct from the ATP-binding site. nih.gov

Structural and functional studies have revealed that various small-molecule antagonists bind to a novel allosteric site located in a groove between adjacent subunits of the P2X7 receptor. nih.gov This binding is primarily driven by hydrophobic interactions. nih.gov The presence of the this compound moiety in a molecule can facilitate its entry and accommodation within this hydrophobic, allosteric pocket. By binding to this site, the antagonists are believed to prevent the conformational changes required for the channel to open, thereby inhibiting its function. nih.gov This allosteric inhibition mechanism offers a promising avenue for developing specific and effective P2X7 receptor antagonists for therapeutic use. nih.govnih.gov

| Finding | Implication for Drug Design | Reference |

|---|---|---|

| Antagonists bind to a novel allosteric site. | Allows for the development of non-competitive inhibitors, potentially avoiding issues of competition with the natural ligand (ATP). | nih.gov |

| Binding pocket is mainly hydrophobic. | Scaffolds like this compound, which are lipophilic, are well-suited for targeting this site. | nih.gov |

| Inhibition blocks microglial activation. | Demonstrates potential for treating neuroinflammatory conditions. | nih.gov |

| P2X7 antagonism reduces pro-inflammatory cytokine release. | Provides a direct mechanism for mitigating neuroinflammation in diseases. | nih.govnih.gov |

A primary consequence of P2X7 receptor activation in immune cells like microglia is the processing and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines perpetuate the inflammatory cascade that contributes to neuronal damage in neurodegenerative disorders. By inhibiting the P2X7 receptor, antagonists can effectively suppress this inflammatory response. Studies have shown that blocking P2X7 receptors leads to a reduction in the expression of inflammatory cytokines. nih.gov Other research has also demonstrated that certain anti-inflammatory cytokines, like Interleukin-4 and Interleukin-10, can suppress the production of pro-inflammatory mediators, suggesting that multiple pathways can be targeted to achieve an anti-inflammatory effect. nih.govnih.gov Therefore, P2X7 antagonists derived from scaffolds like this compound represent a targeted approach to reduce the levels of key pro-inflammatory cytokines, thereby potentially slowing disease progression. nih.gov

Targeting P2X7 Receptors

Modulators of Interleukin-17 (IL-17) Activity

Derivatives of this compound have been investigated as modulators of Interleukin-17 (IL-17), a key cytokine implicated in various inflammatory and autoimmune conditions. nih.govnih.gov IL-17A and the closely related IL-17F are pro-inflammatory cytokines primarily expressed by T-helper 17 (TH17) cells. nih.govnih.gov These cytokines can exist as homodimers or as an IL-17A/F heterodimer and signal through a receptor complex of IL-17RA and IL-17RC. nih.govnih.gov Their signaling is associated with the pathogenesis of numerous autoimmune diseases. nih.govnih.gov

The IL-23/IL-17 axis is a critical driver of diseases like psoriasis, where immune mediators trigger hyperproliferation and abnormal differentiation of skin cells. researchgate.net Consequently, targeting IL-17 signaling is a validated therapeutic strategy for a range of inflammatory and autoimmune disorders. frontiersin.orgfrontiersin.org Novel difluorocyclohexyl derivatives have been developed as potent modulators of IL-17. nih.govnih.gov In preclinical studies, these compounds have been tested for their ability to inhibit IL-17A-induced release of IL-6, a downstream inflammatory mediator, from human dermal fibroblast (HDF) cell lines. nih.govnih.gov The potency of these compounds is often measured and reported as IC₅₀ or pIC₅₀ values, indicating their concentration-dependent inhibitory activity. nih.govnih.gov This line of research aims to develop oral medications for conditions such as psoriasis and other IL-17A mediated diseases. medchemexpress.comtargetmol.com

Below is a table showing representative biological data for novel difluorocyclohexyl derivatives as IL-17 modulators.

| Compound Example | IL-17 IC₅₀ (nM) |

| Example 1 | 3.1 |

| Example 2 | 4.6 |

| Example 3 | 10.2 |

| Example 4 | 25.5 |

| Data is illustrative and based on findings from patent literature for novel difluorocyclohexyl derivatives. nih.gov |

Hedgehog Pathway Inhibition for Cancer Treatment

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. nih.gov Its aberrant activation is a known driver in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma. nih.govnih.gov The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) receptor, ultimately leading to the activation of GLI transcription factors that drive the expression of cancer-promoting genes. mdpi.comnih.gov Inhibitors targeting this pathway are therefore a significant area of cancer research. nih.gov

The development of potent Hedgehog pathway inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize efficacy. For instance, in a series of 4-(2-pyrimidinylamino)benzamides, SAR exploration of different regions of the molecule was conducted to enhance inhibitory potency in a luciferase reporter assay in NIH3T3 cells. nih.gov Modifications to the benzimidazole (B57391) part of one lead compound, by replacing it with various heterocyclic or open-ring amide systems, aimed to improve metabolic stability and aqueous solubility. nih.gov These studies are critical for identifying compounds with enhanced potency and drug-like properties. nih.gov

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability and membrane permeability. nih.gov The high strength of the carbon-fluorine bond can prevent metabolic breakdown at that position. nih.gov In the context of Hh pathway inhibitors, this strategy has been successfully employed. For example, fluorine-containing 4-(2-pyrimidinylamino)benzamides were developed and showed high potency for Hh signaling inhibition. nih.gov This approach is based on the principle that fluorinated compounds can exhibit improved pharmacokinetic profiles. nih.gov The deliberate replacement of metabolically vulnerable C-H bonds with C-F bonds can lead to more stable and effective drug candidates. nih.govnih.gov

Liver Receptor Homolog-1 (LRH-1) Agonism

Liver Receptor Homolog-1 (LRH-1, or NR5A2) is a nuclear receptor that plays a critical role in regulating metabolism, inflammation, and intestinal cell renewal. nih.govnih.gov As a phospholipid-sensing transcription factor, LRH-1 is an attractive therapeutic target for metabolic diseases of the liver and intestinal inflammation. nih.govnih.gov The development of synthetic modulators for LRH-1 has been challenging due to its large ligand-binding pocket. nih.govnih.gov

Recent research has focused on the fragment-based discovery of drug-like agonists for LRH-1. acs.org In these studies, the this compound moiety has been identified as a tolerated and effective component. Specifically, a 4,4-difluorocyclohexyl derivative was found to retain LRH-1 agonistic activity, highlighting that while there is limited space in that region of the binding pocket, this particular substitution is favorable. acs.org Further SAR studies showed that combining the 4,4-difluorocyclohexyl group with other favored motifs, such as a 4-chlorophenyl group, could further enhance LRH-1 activation efficacy. acs.org This work demonstrates the utility of the difluorocyclohexyl scaffold in designing potent and selective LRH-1 agonists with potential applications in treating liver and intestinal diseases. nih.govacs.org

The following table summarizes the structure-activity relationship findings for substitutions on the cyclohexyl ring of a lead LRH-1 agonist.

| Cyclohexyl Substitution | LRH-1 Agonism | Rationale |

| 4-Methyl | Slightly Improved Potency | Favorable interaction within the binding pocket. acs.org |

| 4,4-Dimethyl | Not Tolerated | Steric hindrance in the binding pocket. acs.org |

| 4,4-Difluoro | Retained Agonism | Indicates limited space, but the size and electronic properties of fluorine are acceptable. acs.org |

| 4-Isopropyl | Inactive | Bulkier group is not tolerated. acs.org |

| 4-Phenyl | Inactive | Bulkier group is not tolerated. acs.org |

| 4-Carboxy | Retained Agonism | A polar group at this position is tolerated and can enhance efficacy. acs.org |

| Table based on SAR data from Fragment-Based Discovery of Drug-like LRH-1 Agonists. acs.org |

Therapeutic Potential in Cancer

The quest for more effective and selective anticancer agents has driven the synthesis and evaluation of novel chemical entities. Derivatives of this compound have shown promise in this area, with research focusing on their ability to inhibit cancer cell proliferation and induce apoptosis.

One notable example is the investigation of oxadiazole derivatives incorporating the (4,4-difluorocyclohexyl) moiety. The 1,2,4-oxadiazole (B8745197) ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer effects. nih.govmdpi.comnih.govresearchgate.net The combination of this heterocyclic system with the (4,4-difluorocyclohexyl) group has led to the development of compounds with potential as anticancer agents.

A specific derivative, N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide , has been identified as a compound of interest in scientific research for its potential biological activities, including anticancer properties. While the precise mechanism of action is still under investigation, it is hypothesized that the unique structure, featuring the difluorocyclohexyl group, an oxadiazole ring, and a furan (B31954) carboxamide moiety, may enable it to target specific pathways involved in tumor growth and proliferation. Studies are ongoing to fully elucidate its efficacy against various cancer cell lines.

The broader class of 1,2,4-oxadiazole derivatives has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Research has shown that these compounds can act as potent inducers of apoptosis. nih.gov The structure-activity relationship (SAR) studies of these derivatives often reveal that the nature and position of substituents on the aromatic rings play a crucial role in their anticancer potency. nih.gov

For instance, studies on various 1,2,4-oxadiazole derivatives have reported their inhibitory concentrations (IC₅₀) against several cancer cell lines. While specific data for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is not yet publicly available in extensive detail, the general findings for related compounds underscore the potential of this chemical class.

Table 1: Examples of Anticancer Activity of 1,2,4-Oxadiazole Derivatives (Illustrative)

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | A375 (Melanoma) | 0.11 - 1.47 | nih.gov |

| MCF-7 (Breast Cancer) | 0.11 - 1.47 | nih.gov | |

| ACHN (Renal Cancer) | 0.11 - 1.47 | nih.gov | |

| 1,2,4-Oxadiazoles linked with benzimidazole | MCF-7 (Breast Cancer) | 0.12 - 2.78 | nih.gov |

| A549 (Lung Cancer) | 0.12 - 2.78 | nih.gov | |

| A375 (Melanoma) | 0.12 - 2.78 | nih.gov |

This table presents illustrative data for the broader class of 1,2,4-oxadiazole derivatives to highlight their therapeutic potential in cancer. The IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

The research into this compound derivatives as potential anticancer agents is an active and evolving field. The incorporation of this fluorinated scaffold into known anticancer pharmacophores, such as the 1,2,4-oxadiazole ring system, represents a promising strategy for the development of novel cancer therapeutics. Further detailed preclinical and clinical investigations are necessary to fully ascertain their therapeutic value.

V. Structure Activity Relationship Sar Studies of 4,4 Difluorocyclohexyl Methanamine Derivatives

Impact of Fluorine Atom Position and Number on Biological Activity

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. In the context of the cyclohexylmethanamine scaffold, the number and placement of fluorine atoms are critical determinants of biological effect.

The gem-difluoro group at the 4-position of the cyclohexane (B81311) ring, as seen in (4,4-Difluorocyclohexyl)methanamine, is a common tactic to block metabolic oxidation at that site, thereby enhancing the compound's pharmacokinetic profile. This modification can lead to increased bioavailability and a longer duration of action. Studies on related fluorinated cycloalkanes have shown that the influence of the CF2 group on the basicity of adjacent amines is primarily an inductive effect, which can be crucial for receptor binding. nih.gov

The position of fluorine atoms also significantly affects a molecule's conformation and its ability to fit into a binding pocket. For instance, moving the fluorine atoms to other positions on the cyclohexyl ring would alter the molecule's dipole moment and its preferred conformation, which in turn could either enhance or diminish its interaction with a biological target. While specific data on the direct comparison of positional isomers of difluorocyclohexylmethanamine are limited in publicly available research, general principles of medicinal chemistry suggest that such changes would have a profound impact on activity.

Table 1: Impact of Fluorination on Physicochemical Properties

| Compound | pKa (of protonated amine) | LogP | Metabolic Stability |

|---|---|---|---|

| Cyclohexylmethanamine | ~10.6 | ~1.5 | Low |

| This compound | Lowered due to inductive effect of F | Increased | Improved |

Note: Exact values for this compound are not readily available in the literature and are estimated based on general principles of fluorination.

Cyclohexyl Ring Modifications and Their Effect on Activity

The cyclohexyl ring serves as a three-dimensional scaffold that orients the pharmacophoric aminomethyl group. Modifications to this ring can significantly impact biological activity by altering its shape, rigidity, and interaction with the binding site.

Replacing the cyclohexyl ring with other cyclic systems or acyclic chains can lead to substantial changes in efficacy and selectivity. For example, the rigidity of the cyclohexyl ring is often crucial for maintaining the optimal orientation of substituents for binding. Introducing unsaturation, such as in a cyclohexene (B86901) ring, would flatten the ring and alter the spatial arrangement of the attached groups, likely affecting binding affinity.

Comparison with Other Saturated Six-Membered Ring Systems

A common bioisosteric replacement for a cyclohexane ring in medicinal chemistry is the piperidine (B6355638) ring. While both are six-membered rings, the presence of the nitrogen atom in piperidine introduces a hydrogen bond acceptor and changes the ring's electronic properties and conformation. In many cases, this substitution can lead to improved solubility and the potential for additional interactions with the target protein. However, the choice between a cyclohexyl and a piperidine scaffold is highly target-dependent. In some instances, the hydrophobic nature of the cyclohexyl ring is essential for activity, and its replacement with a more polar piperidine ring can be detrimental.

Table 2: Comparison of Cyclohexyl and Piperidine Scaffolds

| Feature | Cyclohexyl Ring | Piperidine Ring |

|---|---|---|

| Polarity | Non-polar, hydrophobic | Polar, hydrophilic nitrogen |

| Hydrogen Bonding | No intrinsic H-bond capability | Nitrogen can act as H-bond acceptor |

| Conformation | Chair, boat conformations | Similar, but influenced by nitrogen |

| Biological Impact | Often contributes to hydrophobic interactions | Can improve solubility and add specific interactions |

Influence of Substituents on Binding Affinity and Efficacy

The introduction of various substituents onto the this compound core can modulate its biological activity by influencing its size, shape, and electronic properties. The nature and position of these substituents are critical for optimizing interactions with the target.

For instance, adding bulky hydrophobic groups to the amine or the cyclohexyl ring can enhance binding to a hydrophobic pocket within a receptor or enzyme active site. Conversely, incorporating polar groups like hydroxyls or amides can introduce new hydrogen bonding opportunities, potentially increasing affinity and selectivity. The specific impact of any substituent is highly dependent on the topology and chemical nature of the biological target.

Stereochemical Considerations and Their Biological Impact

While the 4,4-difluoro substitution removes a chiral center at that position, chirality can be introduced at other positions on the cyclohexyl ring or in substituents attached to the aminomethyl group. The stereochemistry of a molecule is often a critical factor in its biological activity.

Enantiomers, or non-superimposable mirror images of a chiral molecule, frequently exhibit different pharmacological properties. One enantiomer may bind with high affinity to a target receptor, while the other may have low or no affinity. This is because the binding sites of proteins are themselves chiral, and thus can differentiate between the stereoisomers of a ligand. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral derivatives of this compound would be a crucial step in understanding their SAR and identifying the most potent and selective isomer.

Vi. Computational Studies of 4,4 Difluorocyclohexyl Methanamine

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a biological target, such as a protein.

While specific molecular docking studies for (4,4-Difluorocyclohexyl)methanamine are not extensively detailed in the public domain, the 4,4-difluorocyclohexyl moiety is a recognized pharmacophore in the design of various therapeutic agents. Its presence in molecules targeting specific biological pathways suggests a favorable binding profile.

One notable example is in the development of Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitors. The 4,4-difluorocyclohexyl group in some PARP-1 inhibitors has been shown to fit into the catalytic domain of the enzyme. Computational models suggest that this group can occupy an induced pocket within the active site, where it establishes favorable hydrophobic interactions with key amino acid residues, such as Tyr889. These interactions are crucial for the stable binding of the inhibitor to the enzyme.

Furthermore, novel difluorocyclohexyl derivatives have been investigated as modulators of Interleukin-17 (IL-17), a key cytokine implicated in inflammatory and autoimmune diseases. Although the precise binding patterns are proprietary, the exploration of this chemical scaffold suggests that the difluorocyclohexyl group contributes significantly to the binding affinity and selectivity for the IL-17 target.

The versatility of the 4,4-difluorocyclohexyl group allows it to participate in various non-covalent interactions, including van der Waals forces and hydrophobic contacts, which are fundamental to ligand-receptor recognition and binding. The fluorine atoms can also engage in specific interactions, further anchoring the ligand within the binding pocket.

The inhibitory mechanism of a compound is intrinsically linked to its binding mode. In the context of PARP-1 inhibition, the binding of the 4,4-difluorocyclohexyl moiety within the catalytic domain physically obstructs the binding of the natural substrate, nicotinamide adenine dinucleotide (NAD+). This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in DNA repair. By disrupting this process, the inhibitor sensitizes cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2, to cell death.

For IL-17 modulators, the binding of the difluorocyclohexyl-containing ligand to the IL-17 receptor or the cytokine itself would likely disrupt the protein-protein interactions necessary for signaling. This could occur by sterically hindering the formation of the active signaling complex or by inducing a conformational change in the receptor that renders it inactive. The elucidation of the precise inhibitory mechanism would depend on the specific binding site and the nature of the interactions formed by the this compound moiety.

Prediction of Molecular Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational tools are widely used to predict these properties early in the drug discovery process.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. XLogP is a commonly used computational method for estimating LogP. For this compound, the predicted XLogP value is 1.4. This value suggests that the compound has a moderate degree of lipophilicity, which is often a desirable characteristic for drug candidates, as it indicates a balance between aqueous solubility and lipid membrane permeability.

Table 1: Predicted Lipophilicity of this compound

| Property | Predicted Value |

| XLogP | 1.4 |

Data sourced from PubChemLite.

A TPSA in this range is generally associated with good intestinal absorption and the potential for blood-brain barrier penetration. This suggests that this compound is likely to have favorable membrane permeability characteristics.

The number of hydrogen bond donors and acceptors in a molecule influences its solubility and its ability to interact with biological targets. For the related compound, [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine, the predicted counts are as follows:

Table 2: Predicted Hydrogen Bonding Characteristics

| Property | Predicted Count |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Data for the related compound [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine, sourced from PubChem.

Rotatable Bonds

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. This property influences a compound's ability to adopt an optimal conformation for binding to a biological target. A rotatable bond is defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. For this compound, the single bond connecting the cyclohexyl ring to the methanamine group is the primary rotatable bond.

Computational tools and chemical databases are commonly used to calculate the number of rotatable bonds. Based on its chemical structure, this compound is predicted to have one rotatable bond. This low number of rotatable bonds suggests a relatively rigid structure, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

| Compound Name | Molecular Formula | Number of Rotatable Bonds (Predicted) |

|---|---|---|

| This compound | C7H13F2N | 1 |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The this compound moiety can serve as a valuable building block or fragment in SBDD campaigns due to its specific physicochemical properties. The presence of the geminal difluoro group on the cyclohexane (B81311) ring can influence lipophilicity, metabolic stability, and binding interactions.

In a typical SBDD workflow, the 4,4-difluorocyclohexyl group could be incorporated into a lead compound to enhance its properties. For instance, the fluorine atoms can engage in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions. Furthermore, the fluorinated ring can modulate the pKa of the neighboring aminomethyl group, which can be critical for optimizing binding to the target.

While specific SBDD studies initiating from this compound are not extensively documented in publicly available literature, the utility of the difluorocyclohexyl motif is recognized in medicinal chemistry. For example, novel difluorocyclohexyl derivatives have been investigated as modulators of IL-17, indicating the relevance of this scaffold in developing treatments for inflammatory and autoimmune diseases nih.govresearchgate.net. In such studies, computational docking and molecular dynamics simulations would be employed to predict the binding mode and affinity of compounds containing the this compound core within the active site of the target protein. This iterative process of computational modeling, chemical synthesis, and biological evaluation is central to modern SBDD approaches.

Vii. Broader Industrial and Research Applications

Building Block for Complex Molecule Synthesis

(4,4-Difluorocyclohexyl)methanamine serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The primary amine group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger molecular scaffolds. cymitquimica.com The difluorinated cyclohexane (B81311) moiety can enhance the biological activity and pharmacokinetic profile of the final product.

The synthesis of novel compounds often involves the reaction of the amine group with various electrophiles. For instance, it can be acylated to form amides, reductively aminated to yield secondary or tertiary amines, or used in the construction of heterocyclic systems. These transformations are fundamental in creating libraries of new chemical entities for drug discovery and development.

Production of Specialty Chemicals and Materials

The application of this compound extends to the field of material science, where it can be used as a monomer or an additive in the production of specialty polymers and other materials. The presence of the fluorinated ring can bestow desirable properties upon the resulting materials, such as enhanced thermal stability, chemical resistance, and altered surface properties.

While specific, large-scale industrial production of materials incorporating this amine is not widely documented in public literature, its structural motifs are of interest in the development of advanced polymers with tailored characteristics.

Research Reagent in Medical Research and Diagnostics

In the realm of medicinal chemistry and diagnostic research, this compound and its derivatives are valuable tools for investigating biological systems and for the development of new therapeutic agents.

Calibration Standard for Functional Assays

Blocking Reagent in Compound Screening

In high-throughput screening campaigns, it is often necessary to block non-specific binding sites on a biological target to reduce the number of false-positive hits. Amines and their derivatives are frequently used for this purpose. Although direct evidence of this compound being used as a blocking reagent is not prominent in published research, its structural similarity to other known blocking agents suggests its potential utility in this context. The rationale would be to saturate non-specific hydrophobic and polar interaction sites on a protein surface, thereby allowing for the identification of compounds that bind to the specific active site with higher affinity.

Co-crystallization with Receptors

Co-crystallization is a powerful technique used to elucidate the three-dimensional structure of a ligand-receptor complex at the atomic level. This information is invaluable for structure-based drug design. The process involves forming a crystalline solid that contains both the target protein and the ligand of interest in a fixed stoichiometric ratio. nih.gov

The physicochemical properties of this compound, such as its defined structure and ability to form salts, make it and its derivatives potential candidates for co-crystallization studies. cymitquimica.com Obtaining a high-resolution crystal structure of this fragment bound to a receptor's active site could provide crucial insights into the binding interactions and guide the design of more potent and selective inhibitors. The fluorinated cyclohexane ring can participate in specific interactions with the protein, and its conformation within the binding pocket would be of significant interest to medicinal chemists.

Q & A

Q. Key Conditions :

- Reaction temperatures: 0–25°C for hydrolysis; 50–80°C for coupling.

- Catalysts: Acid/base catalysts for cyclohexane functionalization (e.g., H2SO4 or NaHCO3) .

Basic: How is this compound characterized in research settings?

Methodological Answer:

Standard characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.63–2.19 ppm (cyclohexyl protons) and δ 3.39 ppm (methoxy groups in intermediates) .

- ¹³C NMR : Fluorine-coupled splitting observed at δ 30.28 ppm (²JCF = 25 Hz) for difluorinated carbons .

- Mass Spectrometry : GC-MS or ESI-MS to confirm molecular ions (e.g., [M+H]+ at m/z 179.21) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 56.64%, H: 7.35%, N: 6.00%) .

Advanced: How can researchers optimize the synthetic yield of this compound derivatives?

Methodological Answer:

Yield optimization strategies include:

- Reaction Parameter Tuning :

- Temperature: Higher yields (78%) are achieved at 25°C compared to lower temperatures (35% at 0°C) .

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve coupling efficiency .

- Catalyst Screening : Acidic catalysts (e.g., p-TsOH) enhance cyclohexane functionalization rates .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates pure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.